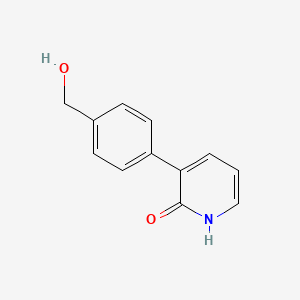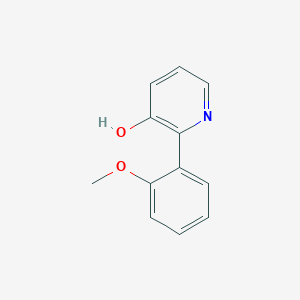
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95%
Descripción general
Descripción
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% (2H5HP) is an organic compound that is widely used in scientific research. It is a member of the pyridine family, and is the most common form of 2H5HP. It is a colorless, water-soluble, and crystalline solid that is insoluble in most organic solvents. 2H5HP has a variety of applications, including use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a model compound for studying the mechanisms of various biochemical processes.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a model compound for studying the mechanisms of various biochemical processes. 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% is also used in the synthesis of other organic compounds, such as 4-hydroxy-2-methyl-2H-pyran and 4-hydroxy-2-methyl-2H-pyridine. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% is used in the synthesis of drugs, such as the anticonvulsant drug phenytoin.
Mecanismo De Acción
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% acts as a catalyst in biochemical reactions by facilitating the conversion of substrates into their desired products. It does this by forming a complex with the substrate, which then undergoes a series of redox reactions. This series of redox reactions results in the formation of the desired product. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% can act as an activator, increasing the rate of the reaction.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and antioxidant properties. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is easy to store and handle, and is not toxic or hazardous. However, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has some limitations for use in lab experiments. It is not very soluble in most organic solvents, and must be dissolved in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, and must be stored in a cool, dark place.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% in scientific research. It could be used in the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory properties. Additionally, it could be used as a model compound for studying the mechanisms of various biochemical processes. Finally, it could be used in the synthesis of other organic compounds, such as 4-hydroxy-2-methyl-2H-pyran and 4-hydroxy-2-methyl-2H-pyridine.
Métodos De Síntesis
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxymethylphenol with a pyridine base in the presence of a catalyst. This reaction produces an intermediate compound, which is then further reacted with an acid to form the desired 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% product. The reaction conditions, such as temperature and pH, must be carefully controlled in order to obtain the desired yield.
Propiedades
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13-7-11/h1-7,14H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQWBGFFVGFLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682611 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111115-98-0 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111115-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















